molecular formula C20H25ClN4O2 B2457709 N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226451-30-4

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2457709
CAS No.: 1226451-30-4
M. Wt: 388.9
InChI Key: BASUQTKDOHYKEI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-13-6-5-9-25(11-13)20-22-14(2)10-19(24-20)27-12-18(26)23-17-8-4-7-16(21)15(17)3/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUQTKDOHYKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in pharmaceutical research, particularly for its potential immunomodulatory and therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 3 chloro 2 methylphenyl 2 6 methyl 2 3 methylpiperidin 1 yl pyrimidin 4 yl oxy}acetamide}

This compound features a chlorinated aromatic ring, a piperidine moiety, and a pyrimidine derivative, which are key components contributing to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Immunomodulation : The compound has been identified as an immunomodulator, potentially influencing immune responses by modulating cytokine production and T-cell activation pathways .
  • Antitumor Activity : Similar pyrazole derivatives have shown promising results in inhibiting tumor growth through pathways involving the epidermal growth factor receptor (EGFR) and other oncogenic signaling cascades .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Activity Effect Reference
ImmunomodulationModulates cytokine levels
AntitumorInhibits cell proliferation in cancer cell lines
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Immunomodulatory Effects

In a study evaluating the immunomodulatory effects of similar compounds, it was found that treatment led to increased levels of interleukin (IL)-10 while decreasing tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests a shift towards an anti-inflammatory response, which could be beneficial in autoimmune conditions .

Case Study 2: Antitumor Activity

A related compound demonstrated significant antitumor activity in xenograft models, where it inhibited tumor growth by inducing apoptosis in cancer cells. The study highlighted the importance of the piperidine structure in enhancing bioavailability and efficacy against solid tumors .

Case Study 3: Antimicrobial Efficacy

Another investigation reported that derivatives of this compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) below 20 µg/mL against several bacterial strains. This positions the compound as a candidate for further development as an antimicrobial agent .

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